molecular formula C14H15BrF3NO2 B2402232 3-(2-Bromophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one CAS No. 2320420-54-8

3-(2-Bromophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one

Cat. No. B2402232
CAS RN: 2320420-54-8
M. Wt: 366.178
InChI Key: CSNBPICLBYEFBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Bromophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one, also known as Br-PVP, is a chemical compound that belongs to the class of cathinones. It is a synthetic stimulant that has gained popularity in recent years due to its potential use in scientific research. Br-PVP has been found to have a similar chemical structure to the well-known drug, alpha-PVP, which is a synthetic cathinone with a high potential for abuse. However, Br-PVP has not been widely studied, and its effects on the human body are not well understood.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one involves the inhibition of dopamine reuptake. This leads to an increase in the levels of dopamine in the brain, which can cause feelings of euphoria, increased energy, and increased motivation. 3-(2-Bromophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one also has an affinity for the serotonin transporter, which could lead to antidepressant effects. Additionally, 3-(2-Bromophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one has an affinity for the norepinephrine transporter, which could lead to increased alertness and focus.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-Bromophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one are not well understood. However, it is believed that the drug can cause an increase in heart rate, blood pressure, and body temperature. It can also cause dehydration and electrolyte imbalances. Long-term use of 3-(2-Bromophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one can lead to addiction, psychosis, and other mental health problems.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2-Bromophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one in lab experiments is that it has potential applications in the field of neuroscience. It can be used to study the effects of dopamine reuptake inhibition on the brain. Additionally, it has an affinity for the serotonin and norepinephrine transporters, which could lead to further research on antidepressant and focus-enhancing drugs. However, the limitations of using 3-(2-Bromophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one in lab experiments include its potential for abuse and addiction. Additionally, the biochemical and physiological effects of the drug are not well understood, which could make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 3-(2-Bromophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one. One area of research could focus on the potential use of the drug as an antidepressant or focus-enhancing drug. Another area of research could focus on the long-term effects of 3-(2-Bromophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one on the brain and body. Additionally, research could be conducted on the potential for abuse and addiction of the drug, as well as strategies for preventing its misuse. Finally, research could be conducted on the potential for 3-(2-Bromophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one to interact with other drugs or medications.

Synthesis Methods

The synthesis method for 3-(2-Bromophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one involves the reaction of 3-(2-bromophenyl)propanoic acid with 3-(2,2,2-trifluoroethoxy)azetidine. The reaction is carried out using a strong base, such as sodium hydroxide, in a solvent, such as dimethyl sulfoxide (DMSO). The resulting product is then purified using column chromatography to obtain pure 3-(2-Bromophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one.

Scientific Research Applications

3-(2-Bromophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one has potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a dopamine reuptake inhibitor, which means it can increase the levels of dopamine in the brain. Dopamine is a neurotransmitter that is involved in reward, motivation, and movement. 3-(2-Bromophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one has also been found to have an affinity for the serotonin transporter, which could potentially lead to antidepressant effects. Additionally, 3-(2-Bromophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one has been found to have an affinity for the norepinephrine transporter, which could potentially lead to increased alertness and focus.

properties

IUPAC Name

3-(2-bromophenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrF3NO2/c15-12-4-2-1-3-10(12)5-6-13(20)19-7-11(8-19)21-9-14(16,17)18/h1-4,11H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNBPICLBYEFBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=CC=CC=C2Br)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromophenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one

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